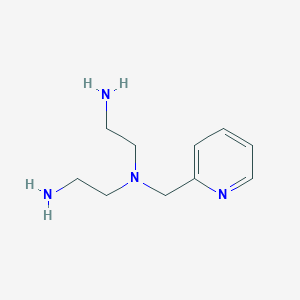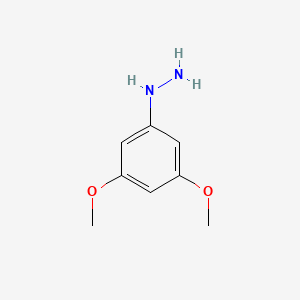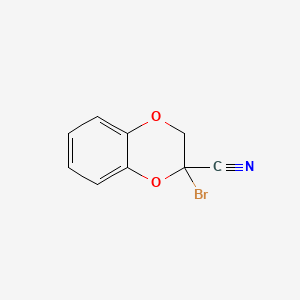
Diazene, bis(2,4-difluorophenyl)-, 1-oxide
Übersicht
Beschreibung
Diazene, bis(2,4-difluorophenyl)-, 1-oxide is a chemical compound with the molecular formula C₁₂H₆F₄N₂O and a molecular weight of 270.1825 g/mol . This compound is characterized by the presence of two 2,4-difluorophenyl groups attached to a diazene moiety, with an additional oxygen atom bonded to the nitrogen, forming an N-oxide structure. The compound is known for its unique chemical properties, which make it of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of Diazene, bis(2,4-difluorophenyl)-, 1-oxide typically involves the reaction of 2,4-difluoroaniline with nitrosyl chloride to form the corresponding diazonium salt. This intermediate is then reacted with a suitable oxidizing agent to yield the desired N-oxide compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Diazene, bis(2,4-difluorophenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides or amines. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diazene, bis(2,4-difluorophenyl)-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Diazene, bis(2,4-difluorophenyl)-, 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The fluorine atoms enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Diazene, bis(2,4-difluorophenyl)-, 1-oxide include other fluorinated diazene derivatives and N-oxide compounds. These compounds share similar structural features but may differ in their reactivity and applications. For example:
Diazene, bis(2,4-dichlorophenyl)-, 1-oxide: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties.
Diazene, bis(2,4-dibromophenyl)-, 1-oxide:
The uniqueness of this compound lies in the presence of fluorine atoms, which impart distinct electronic and steric effects, making it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
(2,4-difluorophenyl)-(2,4-difluorophenyl)imino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4N2O/c13-7-1-3-11(9(15)5-7)17-18(19)12-4-2-8(14)6-10(12)16/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPAOXCKVYBZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=[N+](C2=C(C=C(C=C2)F)F)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98583-27-8 | |
| Record name | Diazene, bis(2,4-difluorophenyl)-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098583278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3059272.png)


![Benzenamine, 2-[(2-aminophenoxy)methyl]-](/img/structure/B3059276.png)
![5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3059277.png)






![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl](phenylmethyl)amino]-](/img/structure/B3059291.png)
![Benzamide, N-[(butylthio)methyl]-](/img/structure/B3059293.png)
